molecular formula C7H8ClNO B1629068 (2-Chloro-3-methylpyridin-4-yl)methanol CAS No. 329794-45-8

(2-Chloro-3-methylpyridin-4-yl)methanol

Cat. No. B1629068
M. Wt: 157.6 g/mol
InChI Key: UHKLCOUKNYYBLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-methylpyridin-4-yl)methanol, also known as N-methyl-2-chloropyridin-4-ol, is an organic compound that has a wide range of applications in scientific research, including drug development and synthesizing new materials. It is a colorless liquid with a sweet, earthy odor and a boiling point of 160 °C. N-methyl-2-chloropyridin-4-ol has a number of unique properties that make it an attractive choice for research and other practical applications.

Scientific Research Applications

If you have more specific information about the context in which this compound is being used, I might be able to provide more detailed information. Alternatively, you could reach out to chemical suppliers or databases for more information . They often provide safety data sheets (SDS), certificates of analysis (COA), and other technical documents that might be helpful.

  • (2-Chloro-4-methylpyridin-3-yl)methanol : This compound is used as a building block in organic synthesis . The specific applications can vary widely depending on the context of the research .

  • (4-Chloro-pyridin-2-yl)-methanol : This compound is used in the inactivation of dimethylarginine dimethylaminohydrolase (DDAH) . DDAH is an enzyme that metabolizes a naturally occurring inhibitor of nitric oxide synthase, and its inactivation has implications in cardiovascular health .

If you have more specific information about the context in which this compound is being used, I might be able to provide more detailed information. Alternatively, you could reach out to chemical suppliers or databases for more information . They often provide safety data sheets (SDS), certificates of analysis (COA), and other technical documents that might be helpful.

  • (2-Chloro-4-methylpyridin-3-yl)methanol : This compound is used as a building block in organic synthesis . The specific applications can vary widely depending on the context of the research .

  • (4-Chloro-pyridin-2-yl)-methanol : This compound is used in the inactivation of dimethylarginine dimethylaminohydrolase (DDAH) . DDAH is an enzyme that metabolizes a naturally occurring inhibitor of nitric oxide synthase, and its inactivation has implications in cardiovascular health .

If you have more specific information about the context in which this compound is being used, I might be able to provide more detailed information. Alternatively, you could reach out to chemical suppliers or databases for more information . They often provide safety data sheets (SDS), certificates of analysis (COA), and other technical documents that might be helpful.

properties

IUPAC Name

(2-chloro-3-methylpyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-6(4-10)2-3-9-7(5)8/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKLCOUKNYYBLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626309
Record name (2-Chloro-3-methylpyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-3-methylpyridin-4-yl)methanol

CAS RN

329794-45-8
Record name (2-Chloro-3-methylpyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MT Bilodeau, AE Balitza, TJ Koester… - Journal of medicinal …, 2004 - ACS Publications
A series of N-(1,3-thiazol-2-yl)pyridin-2-amine KDR kinase inhibitors have been developed that possess optimal properties. Compounds have been discovered that exhibit excellent in …
Number of citations: 65 pubs.acs.org

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